2-(3-Hexynyloxy)tetrahydro-2H-pyran
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Overview
Description
2-(3-Hexynyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C10H16O2. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and a hex-3-yn-1-yl group attached via an ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hexynyloxy)tetrahydro-2H-pyran typically involves the reaction of hex-3-yn-1-ol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hex-3-yn-1-ol attacks the oxirane ring, leading to the formation of the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as potassium hydroxide, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hexynyloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the hex-3-yn-1-yl group to a double or single bond.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased functionality.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various ether derivatives with different substituents.
Scientific Research Applications
2-(3-Hexynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hexynyloxy)tetrahydro-2H-pyran involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the triple bond in the hex-3-yn-1-yl group can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Hex-3-yn-1-yl)oxy]ethane
- 2-[(Hex-3-yn-1-yl)oxy]propane
- 2-[(Hex-3-yn-1-yl)oxy]butane
Uniqueness
2-(3-Hexynyloxy)tetrahydro-2H-pyran is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to its analogs with different alkane chains. The combination of the oxane ring and the hex-3-yn-1-yl group provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
70482-82-5 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-hex-3-ynoxyoxane |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2,5-10H2,1H3 |
InChI Key |
ABCDROODWUDVQG-UHFFFAOYSA-N |
SMILES |
CCC#CCCOC1CCCCO1 |
Canonical SMILES |
CCC#CCCOC1CCCCO1 |
Synonyms |
2-(3-Hexyn-1-yloxy)tetrahydro-2H-pyran |
Origin of Product |
United States |
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